molecular formula C13H14N2O2 B14806570 4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide

4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14806570
M. Wt: 230.26 g/mol
InChI Key: VYZFDLMARAXHBX-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.266 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common synthetic route includes the reaction of 4-cyano-N,N-dimethylbenzamide with cyclopropyl alcohol under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The cyclopropoxy group can introduce steric hindrance, affecting the compound’s binding to enzymes or receptors. The dimethylbenzamide moiety can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-Cyano-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H14N2O2/c1-15(2)13(16)9-3-4-10(8-14)12(7-9)17-11-5-6-11/h3-4,7,11H,5-6H2,1-2H3

InChI Key

VYZFDLMARAXHBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)C#N)OC2CC2

Origin of Product

United States

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